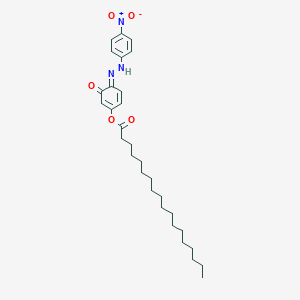

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol involves the esterification of 2-(4-nitrophenylazo)phenol with octadecanoic acid. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste .

Analyse Chemischer Reaktionen

Types of Reactions

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

Substitution: Reagents such as alkyl halides and bases are used for nucleophilic substitution.

Major Products

Oxidation: The major product is 5-Octadecanoyloxy-2-(4-aminophenylazo)phenol.

Substitution: The products depend on the substituents introduced during the reaction.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by:

- A phenolic group substituted with a 4-nitrophenylazo moiety.

- An octadecanoyloxy group that enhances its lipophilicity.

These structural features contribute to its functionality as a pH indicator and its ability to integrate into cell membranes, making it suitable for various analytical applications.

pH Indicator in Ion-Selective Optical Sensors

5-ODAP is extensively utilized as a pH indicator in ion-selective optical sensors. Its lipophilic nature allows it to be incorporated into membranes that can detect specific ions based on changes in optical properties such as absorbance and fluorescence.

Case Study: Flow-through Bulk Optode

A study demonstrated the use of 5-ODAP in a flow-through optode membrane for the spectrophotometric determination of thiocyanate ions. The sensor exhibited rapid response times and high selectivity for thiocyanate, making it effective for analyzing water samples and human saliva to differentiate between smokers and non-smokers .

| Parameter | Value |

|---|---|

| Detection Method | Spectrophotometry |

| Ion Detected | Thiocyanate |

| Response Time | Rapid |

| Sample Types | Water, Human Saliva |

Development of Optical Sensors

The compound has also been integrated into polymeric films to create optical sensors for detecting nitrite levels. These sensors leverage the unique properties of 5-ODAP to achieve selective detection of nitrite over other anions.

Case Study: Polymeric Optical Sensors

Research indicates that films containing 5-ODAP demonstrate significant selectivity for nitrite ions compared to other lipophilic anions such as thiocyanate. The sensors developed showed fast response times and excellent reversibility, making them suitable for environmental monitoring .

| Sensor Type | Response Characteristics |

|---|---|

| Polymeric Optical Sensor | Fast, Selective |

| Target Ion | Nitrite |

| Comparison Anions | Thiocyanate, Perchlorate |

Applications in Biochemical Studies

Due to its ability to act as a pH-sensitive dye, 5-ODAP is useful in studying cellular processes and ion transport mechanisms across membranes. Its integration into biological systems allows researchers to visualize changes in pH in real-time, providing insights into various biochemical pathways.

Summary of Key Findings

The diverse applications of 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol highlight its significance in scientific research:

- Ion-selective sensors: Effective for detecting ions like thiocyanate and nitrite.

- Biochemical studies: Valuable for monitoring pH changes in cellular environments.

- Environmental monitoring: Useful in assessing water quality through ion detection.

Wirkmechanismus

The compound exerts its effects through its ability to change color in response to pH variations. The molecular target is the hydrogen ion concentration, which affects the electronic structure of the compound, leading to a visible color change. This property is exploited in optical sensors to detect pH changes in various environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Chromoionophore I

- Chromoionophore II

- Chromoionophore III

- Chromoionophore VI

- Chromoionophore VII

- Chromoionophore VIII

Uniqueness

Compared to similar compounds, 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol is unique due to its high lipophilicity, which enhances its performance in non-aqueous environments. This makes it particularly suitable for applications in organic solvents and hydrophobic media .

Biologische Aktivität

5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol, also known as Octadecanoic acid, 3-hydroxy-4-[2-(4-nitrophenyl)diazenyl]phenyl ester, is a compound that has garnered interest in various fields due to its biological activities and applications. This article explores its biological activity, focusing on its mechanisms, applications in biosensors and drug delivery systems, and its potential therapeutic effects.

Overview of the Compound

This compound is characterized by a lipophilic structure that enhances its solubility in organic solvents. Its primary functional group, the nitro group, is known for imparting significant biological activity, including antimicrobial and anticancer properties. The compound is synthesized through the esterification of 2-(4-nitrophenylazo)phenol with octadecanoic acid, typically using sulfuric acid as a catalyst under reflux conditions .

The biological activity of this compound can be attributed to several mechanisms:

- pH Sensitivity : The compound functions as a pH indicator, changing color in response to environmental pH levels. This property is exploited in biosensors for detecting biological molecules .

- Antimicrobial Activity : Nitro compounds are known to exhibit a wide spectrum of antimicrobial activities. The nitro group can induce redox reactions within microbial cells, leading to toxicity and cell death. This mechanism is crucial for developing new antimicrobial agents targeting pathogens such as H. pylori and M. tuberculosis .

- Drug Delivery Systems : The lipophilicity of this compound makes it suitable for drug delivery applications, allowing for enhanced permeability across biological membranes .

Biosensors

The compound has been incorporated into various biosensor designs due to its pH sensitivity and ability to interact with biological molecules. For instance, it was used in a flow-through spectrophotometric bulk optode that effectively determined thiocyanate levels in different samples, demonstrating good selectivity and reproducibility .

Drug Development

Research has indicated that this compound can serve as a lead compound for developing new pharmaceuticals. Its nitro group contributes to its potential as an antimicrobial agent, making it a candidate for treating infections caused by resistant bacteria .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Antimicrobial Studies : A review noted that nitro compounds like this compound exhibit significant antimicrobial properties against various pathogens. The study emphasized the need for further exploration of these compounds as potential treatments for antibiotic-resistant infections .

- Biosensor Development : In a study focused on environmental monitoring, the incorporation of this compound into a pH-sensitive optode demonstrated effective detection capabilities for thiocyanate in water samples. The results indicated that the sensor could differentiate between smokers and non-smokers based on saliva analysis .

- Pharmacological Potential : Research into nitro-substituted phenolic compounds has shown promise in pharmacological applications due to their diverse biological activities, including anti-inflammatory and vasodilatory effects .

Comparative Analysis with Similar Compounds

| Compound Name | Lipophilicity | Biological Activity | Applications |

|---|---|---|---|

| This compound | High | Antimicrobial, Drug delivery | Biosensors, Drug development |

| Chromoionophore I | Moderate | pH Indicator | Environmental monitoring |

| Chromoionophore II | Low | Limited biological activity | Less effective in drug delivery |

Eigenschaften

IUPAC Name |

[3-hydroxy-4-[(4-nitrophenyl)diazenyl]phenyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(35)38-27-22-23-28(29(34)24-27)32-31-25-18-20-26(21-19-25)33(36)37/h18-24,34H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHICQPUQDFJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30709357 | |

| Record name | 4-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,5-dien-1-yl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30709357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124522-01-6 | |

| Record name | 4-[2-(4-Nitrophenyl)hydrazinylidene]-3-oxocyclohexa-1,5-dien-1-yl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30709357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.